4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PYRIMIDINE-5-CARBONITRILE
Description
4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PYRIMIDINE-5-CARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core substituted with a chlorophenyl group, a methylthio group, a morpholin-4-ylpropylamino group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methylsulfanyl-6-(3-morpholin-4-ylpropylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5OS/c1-27-19-23-17(14-3-5-15(20)6-4-14)16(13-21)18(24-19)22-7-2-8-25-9-11-26-12-10-25/h3-6H,2,7-12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGIDKHZDTWMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NCCCN2CCOCC2)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Substitution Reactions: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-chlorobenzene derivatives.
Thioether Formation: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or its derivatives.
Amination: The morpholin-4-ylpropylamino group can be introduced through a nucleophilic substitution reaction using morpholine derivatives.
Cyanation: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonitrile group, forming primary amines.
Substitution: The compound can undergo various substitution reactions, particularly at the chlorophenyl group, forming different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: It can be used in the study of drug-receptor interactions and the development of new therapeutic agents.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition or activation.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the specific interactions involved. The molecular pathways involved may include signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-(methylthio)-6-aminopyrimidine: Similar structure but lacks the morpholin-4-ylpropylamino group and carbonitrile group.
4-(4-Chlorophenyl)-2-(methylthio)-6-(morpholin-4-yl)pyrimidine: Similar structure but lacks the propylamino group and carbonitrile group.
4-(4-Chlorophenyl)-2-(methylthio)-6-aminopyrimidine-5-carbonitrile: Similar structure but lacks the morpholin-4-ylpropylamino group.
Uniqueness
4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PYRIMIDINE-5-CARBONITRILE is unique due to the presence of the morpholin-4-ylpropylamino group and the carbonitrile group, which confer specific chemical and biological properties. These groups may enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
